molecular formula C21H36O5 B7825949 Carboprost CAS No. 59286-19-0

Carboprost

Cat. No.: B7825949
CAS No.: 59286-19-0
M. Wt: 368.5 g/mol
InChI Key: DLJKPYFALUEJCK-IIELGFQLSA-N
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Description

Carboprost is a synthetic analogue of prostaglandin F2α, specifically 15-methyl prostaglandin F2α. It is primarily used in obstetrics to manage postpartum hemorrhage and to induce abortion in the second trimester of pregnancy. This compound exhibits oxytocic properties, meaning it stimulates uterine contractions, which are essential for its medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carboprost involves several key steps. A significant deactivating metabolic transformation of natural prostaglandins is the enzymatic oxidation of the C-15 hydroxyl to the corresponding ketone. This transformation is prevented, with retention of activity, by methylation to give the C-15 tertiary carbinol series. The synthesis begins with the Corey lactone, which reacts with methyl Grignard reagent or trimethylaluminium to introduce the C-15 methyl group. The resulting mixture of tertiary carbinols is then transformed into this compound through standard transformations, including the separation of diastereomers .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired diastereomer .

Chemical Reactions Analysis

Types of Reactions: Carboprost undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Carboprost has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.

    Biology: Research on this compound helps in understanding the role of prostaglandins in various physiological processes, including inflammation and reproduction.

    Medicine: this compound is extensively studied for its therapeutic applications in managing postpartum hemorrhage and inducing abortion. It is also used in research on uterine contractility and labor induction.

    Industry: In the pharmaceutical industry, this compound is used in the development of drugs for reproductive health

Mechanism of Action

Carboprost exerts its effects by binding to prostaglandin E2 receptors, leading to myometrial contractions. These contractions mimic labor contractions, facilitating the expulsion of the placenta or the products of conception. The molecular targets involved include the prostaglandin E2 receptor and associated signaling pathways that regulate uterine contractility .

Comparison with Similar Compounds

    Misoprostol: Another prostaglandin analogue used for similar purposes, including the management of postpartum hemorrhage and induction of abortion.

    Dinoprostone: A naturally occurring prostaglandin E2 used for cervical ripening and labor induction.

    Mifepristone: A progesterone receptor modulator used in combination with prostaglandins for medical abortion.

Comparison: Carboprost is unique in its specific action on the prostaglandin E2 receptor, leading to potent uterotonic effects. Compared to misoprostol and dinoprostone, this compound has a longer duration of action and is more effective in certain clinical scenarios, such as refractory postpartum hemorrhage. Mifepristone, on the other hand, works through a different mechanism by blocking progesterone receptors, making it complementary to prostaglandins in medical abortion .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022739
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35700-23-3, 59286-19-0
Record name Carboprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35700-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Methyl-pgf2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059286190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B5032XT6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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